molecular formula C9H8BN3O2 B11897752 (5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid

(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid

Cat. No.: B11897752
M. Wt: 200.99 g/mol
InChI Key: LOHKCEGKTCRVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C9H8BN3O2 It is a heterocyclic compound containing both pyridine and pyrimidine rings, which are connected through a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to boranes.

    Substitution: The compound can undergo substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include boronic esters, borates, and substituted pyridine-pyrimidine derivatives.

Mechanism of Action

The mechanism of action of (5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound can inhibit enzymes by binding to their active sites, thereby affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • (5-(Pyridin-2-yl)pyrimidin-2-yl)boronic acid
  • (5-(Pyridin-3-yl)pyrimidin-2-yl)boronic acid
  • (5-(Pyridin-4-yl)pyrimidin-4-yl)boronic acid

Uniqueness

(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid is unique due to its specific structure, which combines pyridine and pyrimidine rings with a boronic acid group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of pharmaceuticals .

Properties

Molecular Formula

C9H8BN3O2

Molecular Weight

200.99 g/mol

IUPAC Name

(5-pyridin-4-ylpyrimidin-2-yl)boronic acid

InChI

InChI=1S/C9H8BN3O2/c14-10(15)9-12-5-8(6-13-9)7-1-3-11-4-2-7/h1-6,14-15H

InChI Key

LOHKCEGKTCRVOG-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=N1)C2=CC=NC=C2)(O)O

Origin of Product

United States

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